4-(2-Chloro-pyridin-4-yloxy)-phenylamine
Overview
Description
“2-Chloro-4-pyridinyl)methanol” is an organic compound with the molecular formula C6H6ClNO. It has an average mass of 143.571 Da and a monoisotopic mass of 143.013794 Da . It is a white crystalline solid with a distinctive odor .
Synthesis Analysis
The compound is generally prepared by the reaction of 2-chloropyridine and methanol. Specifically, 2-chloropyridine and methanol are added to a reactor, and after heating and stirring the reaction mixture for a certain period of time, the product is obtained by cooling crystallization .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-pyridinyl)methanol” is represented by the formula C6H6ClNO .Physical And Chemical Properties Analysis
The compound has a density of 1.324±0.06 g/cm3 (Predicted), a melting point of 65.5 °C, a boiling point of 279.0±25.0 °C (Predicted), and a flash point of 108.2°C . It is insoluble in water at normal temperature and pressure, but soluble in organic solvents such as ethanol and dichloromethane .Scientific Research Applications
Synthesis and Material Science Applications
Synthesis of Pyrimidine Derivatives : A study by Mallikarjunaswamy et al. (2017) focused on the synthesis of novel pyrimidine derivatives exhibiting antimicrobial activity. This research highlights the potential of using 4-(2-Chloro-pyridin-4-yloxy)-phenylamine derivatives in creating new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Polyimide Synthesis : Huang et al. (2017) synthesized a novel diamine monomer incorporating pyridine rings for the preparation of polyimides. These polymers demonstrated high thermal stability and solubility, indicating potential applications in high-performance materials (Huang et al., 2017).
Organic Synthesis and Catalysis
- Palladium-Catalysed Amination : Hawkins et al. (2014) described the synthesis of a range of 4-N-benzylamino-2-N-phenyl-pyridines using palladium-assisted cross-coupling, which could be significant for the development of new catalytic processes (Hawkins et al., 2014).
Sensing Applications
Fluorescent pH Sensors : Hu et al. (2013) synthesized triphenylamine derivatives that exhibited pH-dependent absorptions and emissions, suggesting their potential use as pH sensors (Hu et al., 2013).
Luminescent Sensors : Zhang et al. (2018) developed Ln-MOFs using mixed ligands, including a pyridine derivative, which showed selective sensing abilities for various analytes, including explosives and metal ions (Zhang et al., 2018).
Pharmacological Research
Antiviral Activity Studies : Bernardino et al. (2007) explored the antiviral activities of new pyrazolo[3,4-b]pyridine derivatives, indicating the potential use of similar compounds in antiviral drug development (Bernardino et al., 2007).
Anti-Mycobacterium Tuberculosis Properties : Dilebo et al. (2021) synthesized quinazoline derivatives with potential anti-Mycobacterium tuberculosis properties, showcasing the pharmaceutical applications of pyridine derivatives (Dilebo et al., 2021).
Safety And Hazards
“2-Chloro-4-pyridinyl)methanol” is a flammable substance. Contact with high temperature, open flame and oxidant should be avoided during operation. Appropriate protective gloves and eye protection should be worn during use to ensure a well-ventilated operating environment . It is harmful if swallowed and irritating to eyes, respiratory system and skin .
Future Directions
The compound has a wide range of applications in the field of organic synthesis. It can be used as an intermediate in drug synthesis and play an important role in the synthesis of drugs, pesticides and veterinary drugs. In addition, “2-Chloro-4-pyridinyl)methanol” can also be used in the synthesis of dyes and coatings .
properties
IUPAC Name |
4-(2-chloropyridin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWUHCOVYJVAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275293 | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-pyridin-4-yloxy)-phenylamine | |
CAS RN |
630125-70-1 | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630125-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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